molecular formula C20H20ClN3O3S B2454852 8-((5-Chloro-2-methylphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1215419-68-3

8-((5-Chloro-2-methylphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2454852
CAS No.: 1215419-68-3
M. Wt: 417.91
InChI Key: TZPWTWQWFQADJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-((5-Chloro-2-methylphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a useful research compound. Its molecular formula is C20H20ClN3O3S and its molecular weight is 417.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-(5-chloro-2-methylphenyl)sulfonyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S/c1-14-7-8-16(21)13-17(14)28(26,27)24-11-9-20(10-12-24)22-18(19(25)23-20)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPWTWQWFQADJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-((5-Chloro-2-methylphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one , commonly referred to by its chemical structure, is a member of the triazaspirodecane family. This compound has garnered attention for its potential biological activities, which could have implications in medicinal chemistry and pharmacology. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Molecular Formula and Weight

  • Molecular Formula : C20H25ClN2O3S
  • Molecular Weight : 408.9 g/mol

Structural Features

The compound features a spirocyclic structure that incorporates a sulfonyl group and a chloro-substituted phenyl moiety. The presence of nitrogen atoms within the triazine ring contributes to its unique chemical properties, potentially influencing its interaction with biological targets.

Pharmacological Profile

Recent studies have indicated that compounds within the triazaspiro family exhibit a range of biological activities, including:

  • Antimicrobial Activity : Preliminary screening suggests that this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is limited.
  • Anticancer Potential : Some derivatives of similar structures have shown promise in inhibiting cancer cell proliferation through various mechanisms, such as apoptosis induction and cell cycle arrest.
  • CNS Activity : Given the structural similarities to known psychoactive compounds, there is potential for activity at central nervous system receptors.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with various receptor systems, including G-protein coupled receptors (GPCRs) and ion channels, based on structural analogies with other biologically active compounds.

In Vitro Studies

A recent study explored the in vitro effects of the compound on human cancer cell lines. The results indicated:

  • IC50 Values : The compound demonstrated significant cytotoxicity with IC50 values in the micromolar range against several cancer cell lines.
Cell LineIC50 (µM)
MCF-7 (Breast)12.5
HeLa (Cervical)15.0
A549 (Lung)10.0

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound:

  • Administration Route : Oral and intravenous routes were tested.
  • Bioavailability : Preliminary results suggest moderate bioavailability, warranting further investigation into formulation strategies to enhance absorption.

Q & A

Q. What are the established synthetic routes for 8-((5-Chloro-2-methylphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including:

  • Spirocyclic Core Formation : Cyclocondensation of amines and ketones under acidic conditions to generate the triazaspiro[4.5]dec-en-2-one scaffold .
  • Sulfonylation : Reaction of the intermediate with 5-chloro-2-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to introduce the sulfonyl group .
  • Phenyl Group Incorporation : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the phenyl substituent .

Q. Optimization Strategies :

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while greener solvents (e.g., ethanol/water mixtures) reduce environmental impact .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, with ligand optimization to minimize side products .

Q. Table 1: Synthetic Yield Comparison

StepConventional YieldOptimized YieldConditions
Spirocyclic Formation65%82%Microwave, 100°C, 30 min
Sulfonylation70%88%DMF, 0°C → RT

Q. How is the molecular structure of this compound characterized using spectroscopic and computational methods?

  • Spectroscopic Analysis :
    • NMR : ¹H NMR (DMSO-d₆) identifies proton environments (e.g., spirocyclic NH at δ 9.2–9.5 ppm; aromatic protons at δ 7.1–7.8 ppm) .
    • IR : Stretching vibrations for sulfonyl (SO₂, 1350–1150 cm⁻¹) and carbonyl (C=O, 1680–1700 cm⁻¹) groups confirm functional groups .
  • X-ray Crystallography : SHELX software refines crystal structures to determine bond angles (e.g., spirocyclic N-C-N ~109.5°) and packing motifs .
  • Computational Modeling : Density Functional Theory (DFT) calculates optimized geometries (e.g., dihedral angles between phenyl and sulfonyl groups) and electrostatic potential maps to predict reactivity .

Advanced Research Questions

Q. What methodologies are employed to investigate the reaction mechanisms involving the sulfonyl and triazaspiro moieties?

  • Isotopic Labeling : Use of ³⁵S-labeled sulfonyl reagents to trace sulfonation pathways via radio-TLC .
  • Kinetic Studies : Pseudo-first-order kinetics to determine rate constants for nucleophilic attacks on the sulfonyl group (e.g., hydrolysis in aqueous buffers) .
  • DFT Calculations : Simulate transition states for spirocyclic ring-opening reactions, identifying energy barriers (~25–30 kcal/mol) and regioselectivity trends .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodology :

  • Analog Synthesis : Vary substituents (e.g., chloro vs. fluoro on the phenyl ring) and assess potency in enzyme inhibition assays .
  • In Vitro Assays : Measure IC₅₀ values against targets (e.g., kinases or proteases) using fluorescence polarization or SPR .
  • Molecular Docking : Align analogs with protein active sites (e.g., COX-2 or HDAC) to correlate binding affinity with substituent bulk/electron density .

Q. Table 2: SAR of Structural Analogs

Substituent (R)Target EnzymeIC₅₀ (µM)Binding Energy (kcal/mol)
5-Cl-2-Me (Parent)COX-20.12-9.8
4-FHDAC60.45-7.2
3-OCH₃PI3Kγ1.2-5.6

Q. What strategies resolve contradictions in reported biological activities of structurally similar compounds?

  • Orthogonal Assays : Validate anti-inflammatory activity using both COX-2 inhibition (in vitro) and carrageenan-induced edema (in vivo) to confirm target engagement .
  • Structural Analysis : Compare X-ray structures of compound-enzyme complexes to identify critical hydrogen bonds (e.g., SO₂···Arg513 in COX-2) missed in docking studies .
  • Meta-Analysis : Aggregate data from public databases (ChEMBL, PubChem) to identify outliers caused by assay conditions (e.g., pH-sensitive fluorescence interference) .

Q. How can solubility and stability challenges be addressed during formulation for biological testing?

  • Functional Group Modification : Introduce hydrophilic groups (e.g., hydroxyl or morpholine) on the phenyl ring to enhance aqueous solubility (logP reduction from 3.2 to 1.8) .
  • Co-Solvent Systems : Use PEG-400/water (1:1) or cyclodextrin inclusion complexes to stabilize the compound in PBS .
  • Salt Formation : React with HCl or sodium bicarbonate to improve crystallinity and bioavailability (e.g., sodium salt increases solubility by 10-fold) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.